molecular formula C7H6ClN3O4 B2881530 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid CAS No. 116640-05-2

2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid

Cat. No.: B2881530
CAS No.: 116640-05-2
M. Wt: 231.59
InChI Key: LKDSFMWYBXKOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid is a chemical compound with the molecular formula C7H6ClN3O4. It is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . This compound features a pyridine ring substituted with chlorine and nitro groups, and an aminoacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid typically involves the nitration of 2-chloro-3-nitropyridine followed by amination and subsequent reaction with glycine. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-chloro-3-nitropyridine is then subjected to amination using ammonia or an amine source under basic conditions. Finally, the amino derivative is reacted with glycine to form the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid is unique due to the presence of both the nitro and aminoacetic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(6-chloro-3-nitropyridin-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O4/c8-5-2-1-4(11(14)15)7(10-5)9-3-6(12)13/h1-2H,3H2,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDSFMWYBXKOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])NCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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